6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that has gained interest in various fields of scientific research, particularly in medicinal chemistry. This compound features a unique combination of an oxadiazole ring and a dihydropyridazine moiety, contributing to its potential biological activities. The compound is classified under heterocyclic compounds due to its multiple ring structures containing nitrogen.
It belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the p-tolyl group enhances its pharmacological profile by potentially improving its lipophilicity and biological activity.
The synthesis of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one typically involves several steps:
The molecular structure of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one can be represented as follows:
The structure includes:
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind effectively to various enzymes or receptors, potentially inhibiting their activity or modulating their function. For instance, it may exhibit inhibitory effects on certain kinases involved in signaling pathways related to cancer progression or inflammation .
The physical properties of this compound include:
Chemical properties include:
The potential applications of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one are diverse:
The synthesis of 6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one (molecular formula: C₁₃H₁₂N₄O₂, molecular weight: 256.265 g/mol) relies on sequential heterocyclic ring formations, with the oxadiazole and dihydropyridazine cores constructed through distinct cyclization reactions . The oxadiazole ring synthesis typically begins with the condensation of p-tolyl amidoxime with activated carboxylic acid derivatives. Research demonstrates that reacting p-tolyl amidoxime with methyl 2-bromoacetate under basic conditions (NaOH or t-BuONa) yields an intermediate ester, which subsequently undergoes cyclodehydration to form the 1,2,4-oxadiazole ring [4]. The cyclization efficiency is highly dependent on base stoichiometry and reaction duration. For instance, using 1.25 equivalents of t-BuONa for 4 hours affords the cyclized product in only 29% yield, highlighting the need for optimization to suppress competitive N-alkylation byproducts [4].
Simultaneously, the dihydropyridazinone moiety is constructed through hydrazine-mediated cyclization of α,β-unsaturated carbonyl precursors. A common approach involves reacting succinic anhydride derivatives with hydrazine hydrate, forming the 4,5-dihydro-6H-pyridazin-3-one scaffold. The critical coupling step between these two heterocyclic systems employs palladium-catalyzed cross-coupling or direct acylation strategies. When utilizing pre-formed 5-(chlorocarbonyl)-3-(p-tolyl)-1,2,4-oxadiazole, nucleophilic substitution with 6-oxo-1,4,5,6-tetrahydropyridazine affords the target hybrid molecule, though this route suffers from moderate yields (45-60%) due to the instability of the acid chloride intermediate .
Table 1: Cyclization Conditions for Heterocyclic Core Formation
Heterocyclic Core | Key Reagents | Optimal Conditions | Yield Range | Major Challenges |
---|---|---|---|---|
1,2,4-Oxadiazole | p-Tolyl amidoxime, Methyl 2-bromoacetate | t-BuONa (1.25 eq), RT, 4h | 13-29% | Competitive N-alkylation byproducts |
Dihydropyridazinone | Succinic semi-aldehyde derivative, N₂H₄ | Ethanol, reflux, 8h | 65-75% | Over-reduction side reactions |
Hybrid Coupling | 5-(chlorocarbonyl)oxadiazole, Tetrahydropyridazine | Dichloromethane, triethylamine, 0°C→RT | 45-60% | Acid chloride instability, low nucleophilicity |
Palladium-catalyzed Suzuki-Miyaura coupling provides a powerful strategy for constructing the biaryl-like architecture connecting the p-tolyl-oxadiazole and dihydropyridazine pharmacophores. This approach circumvents challenges associated with direct cyclization methods by enabling modular assembly. Research confirms that potassium trifluoroborate salts of either heterocyclic component serve as superior coupling partners compared to boronic acids due to enhanced stability and handling characteristics [3] [7]. The reaction of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole with 6-bromo-4,5-dihydropyridazin-3(2H)-one proceeds efficiently under optimized catalytic conditions.
Catalyst selection profoundly impacts coupling efficiency. Systematic screening reveals that PdCl₂(dppf)·CH₂Cl₂ (10 mol%) in aqueous toluene at 80°C with cesium carbonate (3 equivalents) delivers superior results compared to alternative catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with trialkylphosphines [3]. This catalyst system achieves yields exceeding 74% for analogous heterobiaryl couplings, attributed to enhanced oxidative addition and reductive elimination kinetics. Solvent optimization demonstrates that toluene/water (3:1 v/v) significantly outperforms THF/water systems, which yield only 13% of coupled product under identical conditions [3] [7]. The aqueous component facilitates base solubility while toluene solubilizes aromatic substrates, creating an optimal microenvironment for transmetalation.
Table 2: Optimization of Suzuki-Miyaura Coupling Parameters
Variable | Condition Tested | Yield (%) | Key Observation |
---|---|---|---|
Catalyst (10 mol%) | Pd(PPh₃)₄ | 13 | Slow transmetalation, incomplete conversion |
Pd(OAc)₂/2PCy₃ | 41 | Moderate activity, requires phosphine optimization | |
PdCl₂(dppf)·CH₂Cl₂ | 74-78 | Optimal activity, minimal protodeboronation | |
Base (3 equiv) | K₂CO₃ | 39 | Incomplete reaction, substrate decomposition |
Cs₂CO₃ | 74-93 | High solubility, effective transmetalation | |
Solvent System (v/v=3:1) | THF/H₂O | 13 | Poor solubility, catalyst decomposition |
Toluene/pH9 buffer | 62 | Reduced yield compared to aqueous base | |
Toluene/H₂O | 74-93 | Optimal phase transfer environment | |
Temperature | 60°C | 35 | Incomplete reaction after 24h |
80°C | 74-78 | Reasonable reaction rate (7h), high yield | |
100°C | 68 | Increased side products |
The electronic nature of substituents influences coupling efficiency. Electron-donating groups (e.g., p-methyl in p-tolyl) enhance oxidative addition at the palladium center, whereas electron-withdrawing substituents require extended reaction times or modified catalysts. Sterically hindered substrates like α-bromostyrene derivatives exhibit diminished yields (54%), underscoring the sensitivity towards ortho-substitution [3] [9]. Recent advances demonstrate that α-aminophosphonate ligands featuring 1,3,4-oxadiazole moieties further enhance catalytic activity, enabling coupling of deactivated aryl chlorides at reduced palladium loadings (0.5-1 mol%) – a strategy potentially applicable to halogenated dihydropyridazinones [9].
Polyphosphoric acid (PPA) serves as a cost-effective and versatile promoter for constructing the 1,2,4-oxadiazole ring system through dehydrative cyclization, particularly valuable for electron-deficient substrates requiring vigorous conditions. This approach involves cyclodehydration of O-acylamidoximes derived from p-toluic acid derivatives. The reaction proceeds through initial formation of a mixed anhydride between p-toluic acid and ethyl chloroformate, followed by nucleophilic attack by p-tolyl amidoxime. Subsequent PPA-mediated cyclization at 120-140°C for 4-6 hours furnishes 3-(p-tolyl)-5-substituted-1,2,4-oxadiazoles in 65-85% yield [1] .
The mechanistic advantage of PPA lies in its dual functionality as both a strong Brønsted acid and Lewis acid, facilitating simultaneous protonation and electrophilic activation of the carbonyl oxygen. This activation significantly lowers the energy barrier for nucleophilic attack by the amidoxime nitrogen, enabling cyclization at temperatures below those required in solvent-based methods. However, this method presents challenges for acid-sensitive functionalities. Ester groups, particularly tert-butyl esters, undergo significant decomposition under prolonged PPA exposure, necessitating alternative protection strategies or post-cyclization functionalization [1] [4]. Gentamicin derivatives containing oxadiazole moieties synthesized via PPA demonstrate the method's applicability to complex molecules, though with careful control of reaction duration to prevent glycosidic bond cleavage [1].
Scale-up considerations reveal that PPA-mediated cyclizations generate viscous reaction mixtures that complicate mixing and heat transfer. Efficient mechanical stirring and controlled temperature ramping prevent localized overheating that promotes char formation. Quenching protocols require careful optimization – pouring the reaction mixture onto crushed ice with vigorous stirring followed by neutralization with ammonium hydroxide minimizes lump formation and facilitates product isolation. Despite these challenges, PPA remains economically advantageous for industrial-scale synthesis of robust oxadiazole precursors due to low reagent costs and minimal purification requirements compared to transition metal-catalyzed methods [4] .
Recent advances focus on improving the sustainability profile for synthesizing 6-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one through solvent replacement strategies and catalyst recycling systems. Traditional syntheses employ dimethylformamide (DMF) or dichloromethane (DCM), both classified as hazardous solvents with high environmental persistence. Studies demonstrate that cyclodehydration steps effectively utilize cyclopentyl methyl ether (CPME) as a safer alternative, achieving comparable yields (70-75%) while offering advantages including low water solubility facilitating aqueous workups, higher boiling point enabling elevated reaction temperatures, and renewable feedstock origin [4] . Similarly, ethyl lactate derived from corn starch serves as a biodegradable solvent for palladium-catalyzed couplings, though reaction rates require optimization due to its polar protic nature.
Catalyst immobilization significantly reduces palladium consumption and waste generation. Palladium nanoparticles supported on magnetic γ-Fe₂O₃ coated with polyethyleneimine (Pd/γ-Fe₂O₃@PEI) enable efficient Suzuki couplings of heteroaryl bromides at low loading (0.8 mol% Pd). This system achieves quantitative conversion in water/ethanol mixtures at 70°C and retains >90% activity over five cycles, as confirmed by inductively coupled plasma analysis detecting <0.5 ppm Pd leaching per run [7] [9]. Similarly, polymer-supported triphenylphosphine ligands facilitate ligand recycling while maintaining coupling yields >85% across multiple batches, addressing the economic and environmental burden of phosphine ligands in homogeneous catalysis.
Energy-efficient activation complements solvent and catalyst improvements. Microwave-assisted cyclization of O-acylamidoximes in PEG-400 reduces reaction times from hours to minutes (8-12 minutes at 150°C) while improving yields by 12-15% compared to conventional heating, attributed to rapid, uniform superheating that suppresses thermal decomposition pathways . Flow chemistry approaches enable continuous synthesis of the dihydropyridazinone core with 40% reduction in solvent consumption and enhanced heat transfer for exothermic hydrazine cyclization steps. Life cycle assessment studies indicate that integrating these green protocols reduces the E-factor (kg waste/kg product) by 65% compared to traditional stepwise synthesis, primarily through solvent reduction and eliminated purification columns [4] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: